

2-(4-Methylphenyl)-2-oxoethyl thiocyanate

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1586648

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**, a molecule of significant interest in synthetic and medicinal chemistry. As a bifunctional compound, its unique structural features, comprising a reactive α -thiocyanato ketone moiety, render it a versatile precursor for the synthesis of various heterocyclic systems. This document elucidates the core molecular structure, details validated protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery. The methodologies and mechanistic discussions are grounded in established chemical principles, offering field-proven insights for researchers aiming to leverage this compound in their work.

Introduction: The Chemical Versatility of α -Keto Thiocyanates

2-(4-Methylphenyl)-2-oxoethyl thiocyanate belongs to the α -keto thiocyanate class of organic compounds. The defining feature of this class is the presence of a thiocyanate (-SCN)

group attached to the carbon atom alpha to a carbonyl group. This arrangement creates a highly reactive electrophilic center, making these compounds valuable building blocks in organic synthesis. The dual reactivity of the carbonyl and thiocyanate functionalities allows for a diverse range of chemical transformations, most notably in the construction of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in numerous pharmacologically active molecules. The 4-methylphenyl (p-tolyl) group in the specified molecule provides a lipophilic aromatic moiety, which can be crucial for molecular recognition and binding in biological systems.

Elucidation of the Molecular Structure

A fundamental understanding of the molecular architecture of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** is paramount for predicting its chemical behavior and designing synthetic strategies.

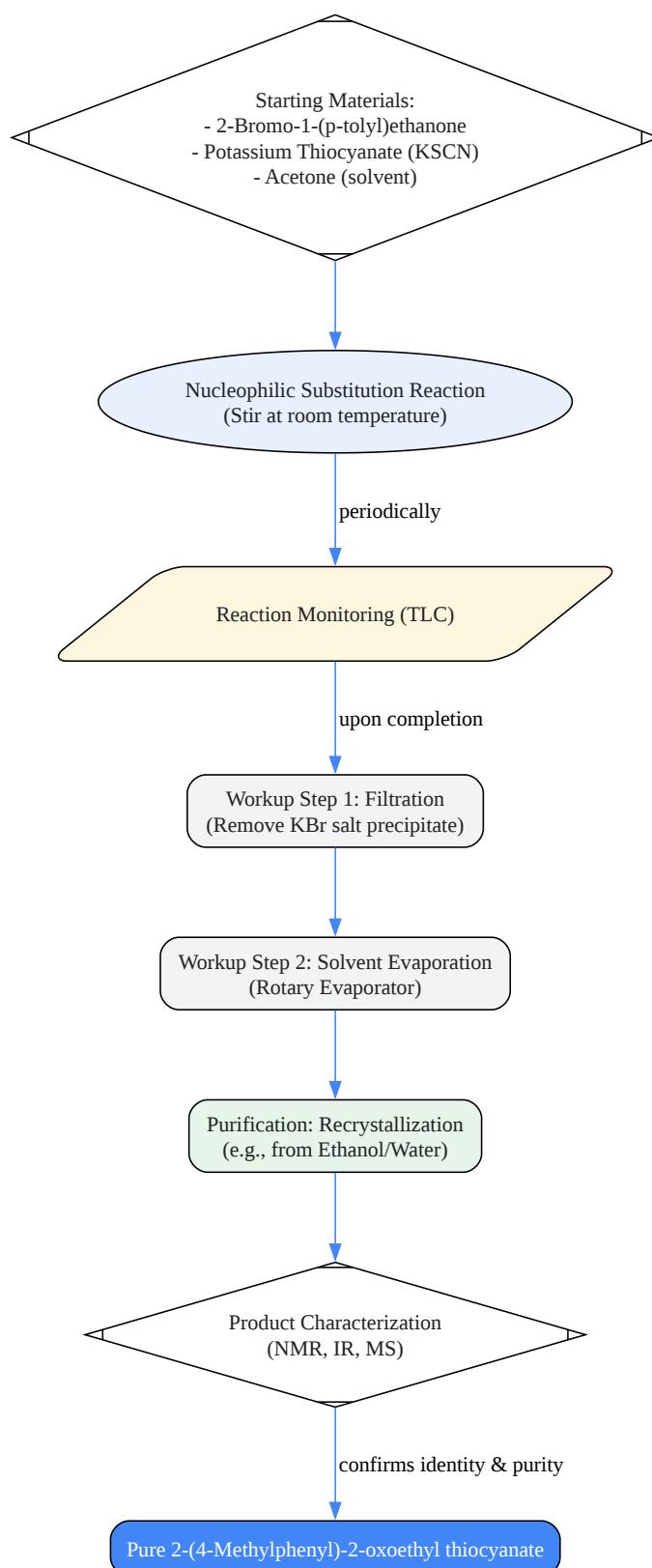
2D Chemical Structure and Connectivity

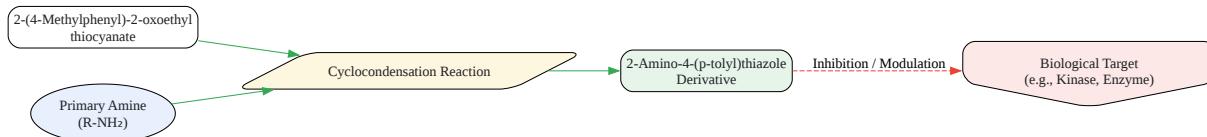
The molecule consists of a central ethyl chain. One carbon is part of a carbonyl group, which is attached to a 4-methylphenyl ring. The other carbon (the α -carbon) is bonded to a thiocyanate group.

Caption: 2D molecular structure of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. This information is critical for handling, storage, and experimental design.


Property	Data
Molecular Formula	C ₁₀ H ₉ NOS
Molecular Weight	191.25 g/mol
Appearance	Typically an off-white to pale yellow solid
Melting Point	Not consistently reported; requires experimental verification
Solubility	Generally soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and insoluble in water.


Synthesis and Characterization: A Validated Protocol

The most common and reliable method for synthesizing **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** is through the nucleophilic substitution of an α -haloketone with a thiocyanate salt. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined in the following workflow.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2-(4-Methylphenyl)-2-oxoethyl thiocyanate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586648#2-4-methylphenyl-2-oxoethyl-thiocyanate-molecular-structure\]](https://www.benchchem.com/product/b1586648#2-4-methylphenyl-2-oxoethyl-thiocyanate-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com